molecular formula C18H17Cl2NO2 B1360439 2,5-Dichloro-2'-morpholinomethyl benzophenone CAS No. 898751-05-8

2,5-Dichloro-2'-morpholinomethyl benzophenone

Cat. No.: B1360439
CAS No.: 898751-05-8
M. Wt: 350.2 g/mol
InChI Key: VWPYDGSVUQVOEA-UHFFFAOYSA-N
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Description

2,5-Dichloro-2'-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 and a molecular weight of 350.24 g/mol. This compound is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-2'-morpholinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-2'-morpholinomethyl benzophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions may include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution.

Scientific Research Applications

2,5-Dichloro-2'-morpholinomethyl benzophenone has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound can be used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 2,5-Dichloro-2'-morpholinomethyl benzophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,5-Dichloro-2'-morpholinomethyl benzophenone can be compared with other similar compounds, such as 3,5-dichloro-2-morpholinomethyl benzophenone and 2-amino-5-chlorobenzophenone. These compounds share structural similarities but differ in the position and type of substituents on the benzophenone core. The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the morpholinomethyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPYDGSVUQVOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643559
Record name (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-05-8
Record name (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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